molecular formula C18H21N3O3S B6488767 (2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide CAS No. 449784-83-2

(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide

Cat. No.: B6488767
CAS No.: 449784-83-2
M. Wt: 359.4 g/mol
InChI Key: UYFSNLHBCSAFDU-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of SR-01000569961 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially altering cell function or viability .

Biochemical Pathways

Given its potential interaction with proteins or enzymes, it could influence a variety of pathways, including signal transduction, metabolic processes, or gene expression . The downstream effects of these changes could include altered cell behavior, changes in energy production, or modifications to other cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-01000569961 are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Depending on its targets and mode of action, it could potentially influence cell growth, survival, differentiation, or other cellular functions

Action Environment

The action, efficacy, and stability of SR-01000569961 could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the cellular microenvironment . Understanding these influences could provide valuable insights into optimizing the use of this compound.

Properties

IUPAC Name

(Z)-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2,3)21-17(14-11-25(23,24)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFSNLHBCSAFDU-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.